![molecular formula C12H23N3O B1671243 Esaprazole CAS No. 64204-55-3](/img/structure/B1671243.png)
Esaprazole
Descripción general
Descripción
Esaprazole, also known as Esomeprazole, is a proton pump inhibitor used to treat symptoms of gastroesophageal reflux disease (GERD) and other conditions involving excessive stomach acid such as Zollinger-Ellison syndrome . It is also used to promote healing of erosive esophagitis (damage to your esophagus caused by stomach acid) and may be given to prevent gastric ulcer caused by infection with Helicobacter pylori (H. pylori), or by the use of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Synthesis Analysis
Esomeprazole synthesis has been achieved in optimized continuous reaction equipment under mild conditions, providing esomeprazole in 98% yield and 98% ee . The process involves an asymmetric sulfoxidation .
Molecular Structure Analysis
Esaprazole has a molecular formula of C12H23N3O and a molecular weight of 225.33 g/mol .
Chemical Reactions Analysis
Esomeprazole has been analyzed in various matrices using different chromatographic methods . These methods aim to analyze Esomeprazole in biological fluids in the presence of other drugs and metabolites for studying drug kinetics or drug-drug interaction and enzyme polymorphism .
Physical And Chemical Properties Analysis
Esaprazole has a density of 1.1±0.1 g/cm3, a boiling point of 419.0±33.0 °C at 760 mmHg, and a flash point of 207.2±25.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .
Aplicaciones Científicas De Investigación
1. Gastric Mucosal Protection
Esaprazole, known as N-cyclohexyl-1-piperazineacetamide monohydrochloride, has been researched for its ability to prevent gastric mucosal damage in rats induced by necrotizing agents. It was observed to protect the gastric mucosa at doses lower than those needed for antisecretory effects. Interestingly, this protective action does not solely depend on the mobilization of endogenous prostaglandins, suggesting other underlying mechanisms (Zuccari et al., 1990).
2. Neuroprotective Properties
Remarkably, esaprazole has also demonstrated neuroprotective activities. It shows σ1 binding in vitro, which was a surprising discovery given its known role in protecting against stomach and intestinal ulcers. A diverse set of Esaprazole analogues was synthesized to enhance blood-brain barrier penetration, revealing a relationship with the σ1 receptor and exhibiting neuroprotective properties in certain in vitro assays (Kelly et al., 2013).
3. Effect on Acid, Peptic, and Alkaline Secretion
In studies involving duodenal ulcer patients, esaprazole exhibited significant effects on acid, peptic, and alkaline secretion. A modified gastric acid test revealed that esaprazole inhibited the total volume of gastric secretion and the volume of non-parietal secretion, while not affecting pepsin output or serum pepsinogen group I (Dal Santo et al., 1993).
4. Cholinergic Effects on Gastric Secretion
Esaprazole's effects on gastric acid secretion and plasma gastrin levels were examined in dogs. It demonstrated varying inhibitory effects depending on the test performed, with a significant impact against 2-deoxy-D-glucose-induced acid output and gastrin release. This suggests that esaprazole's action on gastric secretion is linked to its peripheral anticholinergic activity, indicating a role in gastric secretion regulation (Blandizzi et al., 1993).
5. Gastric Antisecretory Effects
Further research on rats showed that esaprazole reduced gastric secretion, including volume, acid output, and pepsin secretion. These inhibitory actionsinvolve the cholinergic parasympathetic pathway, probably through both direct and indirect mechanisms. This indicates esaprazole's potential in modulating gastric secretory parameters, particularly under conditions of stimulated vagal activity (Blandizzi et al., 1992).
6. Stimulating Gastric Mucus Output
Esaprazole also influences rat gastric mucus after acute oral administration. Both soluble and insoluble mucus saw significant quantitative increases. This effect could partially explain esaprazole's gastro-protective action, as increased gastric mucus output may protect the stomach lining (Luzzani et al., 1989).
7. Antisecretory Activity in Healthy Volunteers
In clinical studies involving healthy volunteers, esaprazole showed dose-dependent antisecretory activity. Both basal gastric secretion and pentagastrin-stimulated secretion were significantly reduced after oral administration of esaprazole, highlighting its potential for clinical application in conditions requiring gastric acid suppression (Erembourg et al., 1987).
8. Treatment of Gastric Ulcer
Esaprazole was evaluated in a clinical trial for the treatment of gastric ulcer. Administered once a day in varying doses, it showed potential usefulness in the treatment of gastric ulcer, with good safety and rapid improvement in symptoms and signs (Dal Monte et al., 1987).
9. Cytoprotective Effect on Gastric Mucosa
The cytoprotective properties of esaprazole on the gastric mucosa, especially following aspirin administration, were studied in patients with non-ulcer dyspepsia. Esaprazole at higher doses significantly reduced the fall in potential difference across the gastric mucosa caused by aspirin, suggesting a dose-dependent cytoprotective effect (Ardizzone et al., 1986).
10. Treatment of Chronic Superficial Gastritis
In a study comparing esaprazole with sulglicotide for treating dyspeptic patients with chronic superficial gastritis of the antrum, esaprazole was effective in improving symptoms and reducing gastric mucosal inflammation. This suggests its potential role in managing dyspeptic symptoms associated with gastritis (Sabbatini et al., 1991).
Mecanismo De Acción
Target of Action
Esaprazole, also known as Esomeprazole, is a proton pump inhibitor (PPI) that primarily targets the (H+, K+)-ATPase enzyme . This enzyme is found on the secretory surface of gastric parietal cells, which are responsible for the production of gastric acid .
Mode of Action
Esaprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production . It does this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of esaprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by esaprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, esaprazole disrupts the final step of this pathway, thereby reducing the amount of acid secreted into the stomach .
Pharmacokinetics
Esaprazole is metabolized in the liver primarily via the CYP2C19 enzyme and to a lesser extent via the 3A4 enzyme . The metabolites produced are all inactive and are excreted in the urine (80%, primarily as inactive metabolites; <1% as active drug) and feces (20%) . The volume of distribution (Vdss) is 16 L . The time to peak concentration in adults is between 1.5 to 2 hours .
Result of Action
The primary result of esaprazole’s action is the suppression of gastric acid secretion . This makes it an effective treatment for conditions related to excessive stomach acid production, such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison Syndrome . It can also protect the stomach from damage caused by chronic use of NSAIDs .
Action Environment
The pharmacokinetics and pharmacodynamics of esaprazole can be influenced by genetic factors, specifically polymorphisms in the CYP2C19 gene . These genetic variations can affect the metabolism of esaprazole, potentially influencing its efficacy and the patient’s response to treatment .
Safety and Hazards
Propiedades
IUPAC Name |
N-cyclohexyl-2-piperazin-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h11,13H,1-10H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFADALJKSFJDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91290-76-5 (mono-hydrochloride) | |
Record name | Esaprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046147 | |
Record name | Esaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Esaprazole | |
CAS RN |
64204-55-3 | |
Record name | Esaprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64204-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esaprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESAPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QSU0IB5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.